Ethyl 4-[(piperidylsulfonyl)amino]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions such as alkylation and esterification . For instance, a novel azo compound derived from ethyl-4-amino benzoate was synthesized by the coupling reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, a novel azo compound derived from ethyl-4-amino benzoate was characterized by FT-IR, 1H and 13C NMR, Mass, and UV–visible spectroscopies .Scientific Research Applications
Electro-Optical Applications
Ethyl 4-[(piperidylsulfonyl)amino]benzoate: has been identified as a potential candidate for electro-optical applications . This is due to its ability to grow as a bulk size crystal using a single zone transparent resistive furnace, which is significant because of the difficulties involved in its growth via a solution growth technique . The crystal’s structure, transparency, and optical band gap make it suitable for applications where the modulation of light is required, such as in modulators and switches used in telecommunications.
Nonlinear Optical Properties
The compound has demonstrated promising nonlinear optical (NLO) properties . These properties are crucial for the development of materials that can change their refractive index in response to the intensity of light, a feature that is essential for the creation of all-optical switches, optical computing, and optical phase conjugation . The ability to synthesize such compounds with high NLO third-order properties and ultra-fast response times opens up new avenues for scientific research in photonics.
Laser Damage Threshold Evaluation
Research has shown that Ethyl 4-[(piperidylsulfonyl)amino]benzoate possesses a fair thermal stability and a measurable laser damage threshold value when evaluated using a Nd:YAG laser . This makes it a potential material for use in environments where high-intensity lasers are used, and the material’s resistance to laser-induced damage is of paramount importance.
Mechanical Property Analysis
The mechanical properties of the compound have been assessed using nano-indentation techniques, revealing that while the mechanical strength is low, the crystal exhibits fair thermal stability . This information is vital for the design of devices where the material may be subject to mechanical stress or thermal fluctuations.
Azo Dye Synthesis
A novel azo dye compound derived from Ethyl 4-[(piperidylsulfonyl)amino]benzoate has been synthesized, showcasing the versatility of the compound in chemical synthesis . Azo dyes are important in various industries, including textiles and printing, due to their vibrant colors and the ability to bind to fabrics and papers.
Continuous-Flow Synthesis
The compound has been used in a two-step continuous-flow synthesis process to create p-Amino benzoic acid ethyl ester . Continuous-flow chemistry is a modern approach to chemical synthesis that offers advantages in terms of efficiency, safety, and scalability, making it highly relevant for industrial applications.
Mechanism of Action
Target of Action
The primary target of Ethyl 4-[(piperidylsulfonyl)amino]benzoate is the sodium ion (Na+) channel on the nerve membrane . This compound acts on nerve endings and nerve trunks .
Mode of Action
Ethyl 4-[(piperidylsulfonyl)amino]benzoate: binds to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This compound can reduce the excitability of the membrane and has no effect on the resting potential .
Biochemical Pathways
The biochemical pathway affected by Ethyl 4-[(piperidylsulfonyl)amino]benzoate is the sodium ion (Na+) channel conduction pathway . By blocking this pathway, the compound prevents the conduction of nerve impulses, resulting in a loss of local sensation .
Result of Action
The result of the action of Ethyl 4-[(piperidylsulfonyl)amino]benzoate is a loss of local sensation without affecting consciousness . This makes it convenient for local surgery and treatment . It is commonly used in stomatology, ophthalmology, gynecology, and minor surgical operations to temporarily relieve pain .
properties
IUPAC Name |
ethyl 4-(piperidin-1-ylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-20-14(17)12-6-8-13(9-7-12)15-21(18,19)16-10-4-3-5-11-16/h6-9,15H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWKYYLVVYSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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